Tris(2-ethylhexyl) borate
Overview
Description
Tris(2-ethylhexyl) borate is an organic borate ester with the molecular formula C24H51BO3. It is a colorless, flammable liquid that is sensitive to moisture. This compound is known for its unique properties, including its use as a boron source in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) borate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and 2-ethylhexanol.
Oxidation: It can be oxidized under specific conditions to form boron-containing oxidation products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Boric acid and 2-ethylhexanol.
Oxidation: Boron-containing oxidation products.
Substitution: Substituted borate esters.
Scientific Research Applications
Tris(2-ethylhexyl) borate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a boron source in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized as a flame retardant additive, corrosion inhibitor, dehydrating agent, and polymerizing agent. .
Mechanism of Action
The mechanism of action of tris(2-ethylhexyl) borate involves its ability to donate boron atoms in various chemical and biological processes. Boron atoms can interact with biological molecules, potentially affecting cellular functions and pathways. In BNCT, boron atoms are targeted to cancer cells, where they capture neutrons and undergo nuclear reactions that destroy the cancer cells .
Comparison with Similar Compounds
- Tributyl borate
- Trimethyl borate
- Triisopropyl borate
- Triethyl borate
- Tris(trimethylsilyl) borate
Comparison: Tris(2-ethylhexyl) borate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other borate esters, it has a higher molecular weight and different solubility characteristics. Its applications as a flame retardant, corrosion inhibitor, and polymerizing agent are also notable, distinguishing it from other borate esters .
Properties
IUPAC Name |
tris(2-ethylhexyl) borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51BO3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVYHYUFIXLWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947613 | |
Record name | Tris(2-ethylhexyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-13-2 | |
Record name | Tris(2-ethylhexyl) borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2467-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-ethylhexyl) borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-ethylhexyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-ethylhexyl) orthoborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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